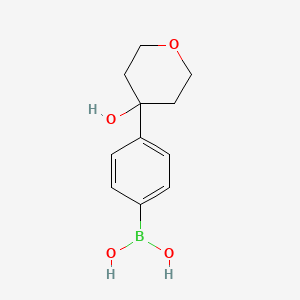

4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid

Description

4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid is a boronic acid derivative featuring a tetrahydropyran (THP) ring substituted with a hydroxyl group at the 4-position, attached to a phenyl ring. The hydroxyl group enhances polarity and hydrogen-bonding capacity, while the THP moiety introduces steric bulk and conformational rigidity. This compound is structurally related to 4-(2-Tetrahydropyranyloxy)phenylboronic acid (CAS 182281-01-2), which has a THP-ether-protected hydroxyl group . The presence of the free hydroxyl group in the target compound distinguishes it from ether-protected analogs, making it more reactive in acidic or deprotection-sensitive environments .

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and materials. The hydroxytetrahydropyranyl group may influence solubility, reactivity, and steric interactions in such reactions compared to simpler substituents like methyl or acetyl groups .

Properties

IUPAC Name |

[4-(4-hydroxyoxan-4-yl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BO4/c13-11(5-7-16-8-6-11)9-1-3-10(4-2-9)12(14)15/h1-4,13-15H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVQFACZRDIKSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2(CCOCC2)O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid typically involves the following steps:

Formation of the Hydroxytetrahydropyran Moiety: The hydroxytetrahydropyran group can be synthesized through the reduction of a corresponding tetrahydropyranyl ether using a suitable reducing agent.

Attachment to the Phenyl Ring: The hydroxytetrahydropyran moiety is then attached to a phenyl ring through a substitution reaction.

Introduction of the Boronic Acid Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group in the tetrahydropyran moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, along with bases like potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of biaryl compounds through carbon-carbon bond formation.

Scientific Research Applications

4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

Biology: Employed in the development of boronate affinity materials for the selective recognition and binding of cis-diol-containing molecules, such as nucleosides and glycoproteins.

Medicine: Investigated for its potential use in drug delivery systems and diagnostic applications due to its ability to form reversible covalent bonds with biological molecules.

Industry: Utilized in the production of advanced materials and polymers with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid involves its ability to form reversible covalent bonds with cis-diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under controlled conditions. The boronic acid group plays a crucial role in this mechanism, enabling the selective binding and recognition of specific molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical differences between 4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid and structurally analogous phenylboronic acids:

Reactivity and Solubility

- Hydrogen Bonding and Acidity: The hydroxyl group in the target compound increases acidity (pKa ~8–10) compared to non-hydroxylated analogs like 4-Methoxyphenylboronic acid (pKa ~8.8) . This acidity facilitates transmetalation in Suzuki couplings.

- Catalysts like Pd(PPh₃)₄ or bulky ligands (e.g., SPhos) may mitigate this .

- Solubility : The hydroxyl and THP groups enhance water solubility relative to trifluoromethyl or propylcyclohexyl derivatives, which are more lipophilic .

Biological Activity

4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid is a boronic acid derivative that has gained attention in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential applications in drug development.

- Molecular Formula : CHBO

- Molecular Weight : 222.10634 g/mol

- InChIKey : BJVQFACZRDIKSQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can modulate the activity of target proteins. This compound may exhibit inhibitory effects on enzymes involved in metabolic pathways, particularly those related to carbohydrate metabolism and signaling.

Antioxidant Properties

Research indicates that derivatives of phenylboronic acids, including this compound, demonstrate significant antioxidant activity. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. Studies have shown that this compound exhibits antioxidant effects without cytotoxicity at certain concentrations .

Enzyme Inhibition

One of the notable activities of this compound is its potential to inhibit tyrosinase (TYR), an enzyme critical for melanin biosynthesis. Inhibitors of TYR are sought after for their applications in skin lightening agents and treatments for hyperpigmentation disorders. Preliminary studies suggest that this compound may effectively inhibit TYR activity, which could lead to its use in cosmetic formulations and therapeutic agents against skin pigmentation disorders .

Study on Antioxidant Activity

In a study evaluating various phenolic compounds, this compound was found to significantly reduce reactive oxygen species (ROS) levels in vitro. The study utilized MTT assays to assess cell viability and demonstrated that the compound maintained high cell viability while exerting antioxidant effects at concentrations up to 25 µM .

Inhibition of Tyrosinase

A comparative analysis of several phenolic compounds revealed that this compound exhibited competitive inhibition against TYR with an IC value comparable to established inhibitors like kojic acid. This finding supports the potential application of this compound in dermatological treatments aimed at reducing melanin production .

Data Summary

Q & A

What are the recommended methods for synthesizing 4-(4-Hydroxytetrahydropyran-4-yl)phenylboronic acid, and how can its purity be verified?

Basic Research Focus

Synthesis of this compound typically involves Suzuki-Miyaura cross-coupling reactions, where a boronic acid precursor reacts with a halogenated tetrahydropyran derivative under palladium catalysis. For example, derivatives like 4-hydroxyphenylboronic acid (C₆H₇BO₃) are synthesized via transesterification or direct functionalization of the aromatic ring . Purity verification employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) for volatile impurities. Mass spectrometry (MS) and nuclear magnetic resonance (NMR, ¹H/¹³C/¹¹B) confirm structural integrity, with characteristic boron peaks at δ ~30 ppm in ¹¹B NMR .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Focus

Key techniques include:

- FTIR/Raman Spectroscopy : Identifies B-O (∼1340 cm⁻¹) and O-H (∼3200–3600 cm⁻¹) stretches. The tetrahydropyran ring’s C-O-C vibrations appear near 1100 cm⁻¹ .

- NMR Spectroscopy : ¹H NMR resolves aromatic protons (δ 6.5–7.5 ppm) and tetrahydropyran hydroxyl (δ ~1–2 ppm). ¹³C NMR distinguishes boronic acid carbons (C-B, δ ~125–135 ppm) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, critical for understanding boronic acid-diol interactions .

How does the tetrahydropyran hydroxyl group influence the binding affinity of phenylboronic acid derivatives to diol-containing biomolecules?

Advanced Research Focus

The hydroxyl group in tetrahydropyran modulates the boronic acid’s acidity (pKa) and equilibrium between trigonal (neutral) and tetrahedral (anionic) forms, enhancing diol binding at physiological pH. Studies on similar compounds (e.g., 4-[(2-aminoethyl)carbamoyl]phenylboronic acid) show that electron-donating groups lower the pKa of the boronic acid, favoring tetrahedral boronate formation and stronger diol interactions (e.g., with glycoproteins or saccharides) . Computational models (DFT/B3LYP) predict that substituents like hydroxyl groups increase electron density at the boron atom, improving binding kinetics .

What strategies can mitigate conflicting data in the analysis of boronic acid-diol complexation kinetics?

Advanced Research Focus

Conflicting data often arise from pH sensitivity, buffer composition, or competing equilibria. Methodological solutions include:

- pH Control : Use buffered systems (e.g., PBS at pH 7.4) to stabilize the boronate-diol equilibrium .

- Isothermal Titration Calorimetry (ITC) : Directly measures binding enthalpy/entropy, reducing artifacts from indirect assays .

- Surface Plasmon Resonance (SPR) : Monitors real-time binding on functionalized surfaces (e.g., dextran-coated chips), avoiding solubility issues .

How can computational methods like DFT predict the reactivity of this compound in cross-coupling reactions?

Advanced Research Focus

Density Functional Theory (DFT/B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, studies on 4-formylphenylboronic acid show that electron-withdrawing groups lower LUMO energy, enhancing electrophilicity at boron for Suzuki couplings . The tetrahydropyran hydroxyl group’s electron-donating effect can be modeled to optimize reaction conditions (e.g., base strength, catalyst choice) .

What are the optimal storage conditions to ensure the stability of this compound?

Basic Research Focus

Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation and hydrolysis. Desiccants (silica gel) mitigate moisture-induced degradation, as boronic acids are prone to forming anhydrides or trimeric boroxines . Long-term stability testing via accelerated aging (40°C/75% RH for 6 months) is recommended .

How does the substituent on the phenyl ring affect the electronic properties and acidity of the boronic acid group?

Advanced Research Focus

Substituents alter the boronic acid’s electronic environment via inductive effects. For example:

- Electron-withdrawing groups (e.g., -CF₃) : Increase Lewis acidity (lower pKa), favoring boronate formation .

- Electron-donating groups (e.g., -OCH₃) : Raise pKa, requiring higher pH for diol binding .

Hammett σ constants quantify these effects; for 4-methoxyphenylboronic acid (pKa ~8.5), the methoxy group reduces acidity compared to unsubstituted phenylboronic acid (pKa ~8.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.